N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of triazolopyridine derivatives.
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-13-17-16-12-8-4-5-9-18(12)13/h1-9H,10H2,(H,15,19) |
InChI Key |
LPIAWHSPGVUIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism. The reaction conditions often include the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has a molecular formula of CHNO and a molecular weight of 232.25 g/mol. The compound features a triazole ring fused to a pyridine structure, which is known for its ability to interact with biological targets effectively.
Cancer Research
One of the primary areas of interest for this compound is its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can enhance immune responses against tumors when used in conjunction with other immunotherapeutic agents. A study demonstrated that derivatives of this compound exhibited sub-micromolar potency against IDO1 with favorable metabolic stability and selectivity towards other heme-containing enzymes .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing inflammation associated with various diseases. Compounds derived from this structure have been reported to inhibit p38 MAPK effectively, suggesting their potential role in treating inflammatory conditions .
Case Study 1: IDO1 Inhibition
In a recent study focused on IDO1 inhibition using this compound derivatives:
- Objective : To evaluate the efficacy of the compound in enhancing anti-tumor immunity.
- Methodology : Structure-based virtual screening was employed to identify potent analogues.
- Results : The lead compound showed significant inhibition of IDO1 activity in vitro with an IC value below 500 nM and demonstrated synergistic effects when combined with checkpoint inhibitors .
Case Study 2: p38 MAPK Inhibition
Another study examined the anti-inflammatory potential of this compound:
- Objective : To assess its effects on inflammatory cytokine production.
- Methodology : Human monocyte-derived macrophages were treated with varying concentrations of the compound.
- Results : The compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µM .
Data Summary Table
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparison with Similar Compounds
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can be compared with other triazolopyridine derivatives such as:
- 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines
- 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines
- 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.26 g/mol. The compound features a triazolo-pyridine moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridine structure exhibit a range of biological activities including:
- Antimicrobial Activity : Triazolo-pyridine derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Several studies have reported the antiproliferative effects of triazolo-pyridine derivatives against different cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from degeneration.
Antimicrobial Activity
A study published in the Beilstein Journal of Organic Chemistry highlighted the synthesis of phosphonylated triazolo-pyridines and their antimicrobial properties. The presence of the triazole ring was essential for antibacterial activity against Gram-positive bacteria and fungi .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Triazolo-pyridine derivative 1 | Antibacterial | 8 |
| Triazolo-pyridine derivative 2 | Antifungal | 16 |
Anticancer Activity
Research conducted on various triazolo-pyridine derivatives indicated significant cytotoxicity against cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung). For instance, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong antiproliferative activity .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HCT116 | 15 | Derivative A |
| MCF-7 | 12 | Derivative B |
| A549 | 10 | Derivative C |
Neuroprotective Effects
A recent study explored the neuroprotective potential of triazolo-pyridine compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled experiment, a series of triazolo-pyridine derivatives were tested against Staphylococcus aureus. The results demonstrated that modifications in the benzamide side chain significantly enhanced antimicrobial potency. -
Case Study on Cancer Cell Lines :
A study evaluated the effects of this compound on glioblastoma cells. The compound was found to induce apoptosis through caspase activation pathways, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
